An In-depth Technical Guide to 2-Fluoro-4-nitrobenzamide
An In-depth Technical Guide to 2-Fluoro-4-nitrobenzamide
CAS Number: 350-32-3
This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrobenzamide, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical and Physical Properties
2-Fluoro-4-nitrobenzamide is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below, providing a foundation for its use in various chemical reactions and processes.
| Property | Value | Reference |
| CAS Number | 350-32-3 | [1] |
| Molecular Formula | C₇H₅FN₂O₃ | [1] |
| Molecular Weight | 184.12 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | Not explicitly found for 2-Fluoro-4-nitrobenzamide, but its precursor 2-Fluoro-4-nitrobenzoic acid has a melting point of 174.5–177 °C. | [3][4] |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents. | |
| SMILES | O=C(N)C1=CC=C(--INVALID-LINK--=O)C=C1F | [2] |
| InChI | InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | [1] |
Synthesis and Experimental Protocols
2-Fluoro-4-nitrobenzamide is primarily synthesized from its corresponding carboxylic acid, 2-fluoro-4-nitrobenzoic acid. The general synthetic approach involves the activation of the carboxylic acid followed by amidation.
Synthesis of the Precursor: 2-Fluoro-4-nitrobenzoic acid
A common method for the synthesis of 2-fluoro-4-nitrobenzoic acid is the oxidation of 2-fluoro-4-nitrotoluene.
Experimental Protocol: Oxidation of 2-Fluoro-4-nitrotoluene
This protocol is adapted from a procedure for a similar oxidation reaction.
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Materials: 2-fluoro-4-nitrotoluene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), Celite.
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Procedure:
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A mixture of 2-fluoro-4-nitrotoluene, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and aqueous NaOH is prepared in a reaction vessel.
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Potassium permanganate is added portion-wise to the stirred mixture.
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The reaction is heated to facilitate the oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove manganese dioxide (MnO₂).
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The filtrate is acidified with concentrated HCl to a pH of 2, which precipitates the 2-fluoro-4-nitrobenzoic acid.
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The solid product is collected by vacuum filtration, washed with cold water, and dried.
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Synthesis of 2-Fluoro-4-nitrobenzamide from 2-Fluoro-4-nitrobenzoic acid
The conversion of the carboxylic acid to the amide can be achieved through the formation of an acyl chloride intermediate.
Experimental Protocol: Amidation of 2-Fluoro-4-nitrobenzoic acid
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Materials: 2-Fluoro-4-nitrobenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, an appropriate solvent (e.g., dichloromethane, THF), and a source of ammonia (e.g., ammonium hydroxide or ammonia gas).
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Procedure:
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2-Fluoro-4-nitrobenzoic acid is dissolved in a suitable anhydrous solvent.
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Thionyl chloride or oxalyl chloride is added dropwise to the solution, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride.
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The excess chlorinating agent and solvent are removed under reduced pressure.
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The crude acyl chloride is redissolved in an anhydrous solvent and cooled in an ice bath.
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A solution of aqueous ammonium hydroxide is added dropwise, or ammonia gas is bubbled through the solution.
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The reaction mixture is stirred, allowing the amide to form.
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The product is then isolated by filtration or extraction, followed by purification, which may involve recrystallization or column chromatography.
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Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region will display complex splitting patterns due to the fluorine and nitro group substituents. The amide protons will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and nitro groups, as well as the amide functionality.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ for the primary amide.
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C=O stretching: A strong absorption around 1680-1640 cm⁻¹ for the amide carbonyl.
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N-O stretching (nitro group): Two strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.
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C-F stretching: An absorption in the region of 1250-1000 cm⁻¹.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.12 g/mol ). Fragmentation patterns would be consistent with the loss of the amide group, nitro group, and other fragments.
Applications in Organic Synthesis
2-Fluoro-4-nitrobenzamide is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a precursor to other key intermediates.
Synthesis of 2-Fluoro-4-nitrobenzonitrile
2-Fluoro-4-nitrobenzamide can be dehydrated to form 2-fluoro-4-nitrobenzonitrile, a versatile intermediate in medicinal chemistry.
Reaction Scheme:
A patent describes the reaction of 2-fluoro-4-nitrobenzamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) to yield 2-fluoro-4-nitrobenzonitrile.[6]
Synthesis of N-methyl-2-fluoro-4-nitrobenzamide
The amide can be N-alkylated to produce derivatives such as N-methyl-2-fluoro-4-nitrobenzamide, another important synthetic intermediate.
Safety and Handling
2-Fluoro-4-nitrobenzamide should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Wear protective gloves, eye protection, and face protection.
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Avoid breathing dust.
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Use only outdoors or in a well-ventilated area.
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Wash skin thoroughly after handling.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the starting material to the application of 2-Fluoro-4-nitrobenzamide as a synthetic intermediate.
References
- 1. 2-Fluoro-4-nitrobenzamide | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 [chemicalbook.com]
- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CAS 350-32-3 | 2-Fluoro-4-nitrobenzamide - Synblock [synblock.com]
- 6. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
